molecular formula C21H21FN2O2 B2867869 1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide CAS No. 1091383-39-9

1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B2867869
CAS No.: 1091383-39-9
M. Wt: 352.409
InChI Key: WVMGIDQYKLUMAD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a fluorophenyl group, and a pyrrolidinone moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Scientific Research Applications

1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Pyrrolidinone Moiety: This can be done through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
  • 1-(4-bromophenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide

Uniqueness

1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-14-4-9-17(13-18(14)24-12-2-3-19(24)25)23-20(26)21(10-11-21)15-5-7-16(22)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGIDQYKLUMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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